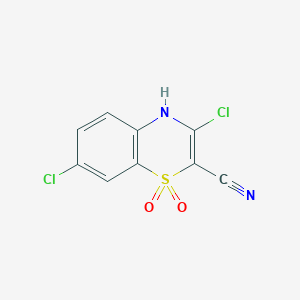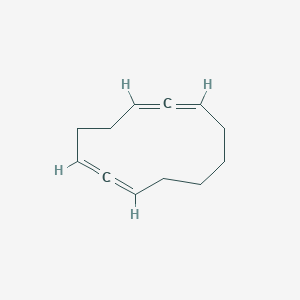
(2S)-N-Methylpent-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-Methylpent-4-en-2-amine: is an organic compound with a chiral center, making it an enantiomer This compound is characterized by its amine group attached to a pentene chain, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-Methylpent-4-en-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pent-4-en-2-one and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include:
Purification: The product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (2S)-N-Methylpent-4-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
(2S)-N-Methylpent-4-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-N-Methylpent-4-en-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
(2S)-N-Methylpent-4-en-2-amine: can be compared with other amines and alkenes, such as:
Uniqueness:
- The presence of the double bond in the pentene chain and the chiral center makes this compound unique compared to its saturated or shorter-chain counterparts. This structural feature can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
833453-00-2 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(2S)-N-methylpent-4-en-2-amine |
InChI |
InChI=1S/C6H13N/c1-4-5-6(2)7-3/h4,6-7H,1,5H2,2-3H3/t6-/m0/s1 |
InChI Key |
BRLFBNVIHIQUMM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC=C)NC |
Canonical SMILES |
CC(CC=C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)

![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)

![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)

![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
